Irbesartan Irbesartan Irbesartan is a nonpeptide angiotensin II antagonist with antihypertensive activity. Irbesartan selectively and competitively blocks the binding of angiotensin II to the angiotensin I receptor. Angiotensin II stimulates aldosterone synthesis and secretion by adrenal cortex, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle. (NCI05)
Irbesartan is an angiotensin II receptor blocker used alone or in combination with other agents in the therapy of hypertension and diabetic nephropathy. Irbesartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Irbesartan, also known as avapro or BMS 186295, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. Irbesartan is a drug which is used for the treatment of hypertension, as well as diabetic nephropathy with an elevated serum creatinine and proteinuria (>300 mg/day) in patients with type 2 diabetes and hypertension. irbesartan is also used as a second line agent in the treatment of congestive heart failure. Irbesartan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Irbesartan has been detected in multiple biofluids, such as urine and blood. Within the cell, irbesartan is primarily located in the cytoplasm and membrane (predicted from logP). In humans, irbesartan is involved in the irbesartan action pathway.
Brand Name: Vulcanchem
CAS No.: 138402-11-6
VCID: VC0000333
InChI: InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)
SMILES: CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Molecular Formula: C25H28N6O
Molecular Weight: 428.5 g/mol

Irbesartan

CAS No.: 138402-11-6

APIs

VCID: VC0000333

Molecular Formula: C25H28N6O

Molecular Weight: 428.5 g/mol

Purity: > 98%

Irbesartan - 138402-11-6

CAS No. 138402-11-6
Product Name Irbesartan
Molecular Formula C25H28N6O
Molecular Weight 428.5 g/mol
IUPAC Name 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Standard InChI InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)
Standard InChIKey YOSHYTLCDANDAN-UHFFFAOYSA-N
SMILES CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Canonical SMILES CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Appearance Solid powder
Boiling Point 648.6
Colorform Crystals from 96% ethanol
Density pKa1 = 4.08 (amidazole); pKa2 = 4.29 (tetrazol) (est)
Melting Point 180-181 °C
180-181°C
Physical Description Solid
Description Irbesartan is a nonpeptide angiotensin II antagonist with antihypertensive activity. Irbesartan selectively and competitively blocks the binding of angiotensin II to the angiotensin I receptor. Angiotensin II stimulates aldosterone synthesis and secretion by adrenal cortex, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle. (NCI05)
Irbesartan is an angiotensin II receptor blocker used alone or in combination with other agents in the therapy of hypertension and diabetic nephropathy. Irbesartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Irbesartan, also known as avapro or BMS 186295, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. Irbesartan is a drug which is used for the treatment of hypertension, as well as diabetic nephropathy with an elevated serum creatinine and proteinuria (>300 mg/day) in patients with type 2 diabetes and hypertension. irbesartan is also used as a second line agent in the treatment of congestive heart failure. Irbesartan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Irbesartan has been detected in multiple biofluids, such as urine and blood. Within the cell, irbesartan is primarily located in the cytoplasm and membrane (predicted from logP). In humans, irbesartan is involved in the irbesartan action pathway.
Purity > 98%
Shelf Life Stable under recommended storage conditions.
Solubility 1mg/mL
In water, 5.9X10-2 mg/L at 25 °C (est)
Practically insoluble in water
Slightly soluble in alcohol, methylene chloride
8.84e-03 g/L
Synonyms 2-n-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1,3-diazaspiro(4,4)non-1-en-4-one
Aprovel
Avapro
BMS 186295
BMS-186295
irbesartan
Karvea
SR 47436
SR-47436
SR47436
Vapor Pressure 1.23X10-15 mm Hg at 25 °C (est)
Reference 1: Suryadevara V, Lankapalli SR, Danda LH, Pendyala V, Katta V. Studies on
jackfruit seed starch as a novel natural superdisintegrant for the design and
evaluation of irbesartan fast dissolving tablets. Integr Med Res. 2017
Sep;6(3):280-291. doi: 10.1016/j.imr.2017.04.001. Epub 2017 May 26. PubMed PMID:
28951842; PubMed Central PMCID: PMC5605381.


2: Yamabe H, Kaikita K, Matsumura T, Iwasa A, Koyama J, Uemura T, Morikami Y,
Tsunoda R, Morihisa K, Fujimoto K, Kajiwara I, Matsui K, Tsujita K, Ogawa H.
Study on the Effect of Irbesartan on Atrial Fibrillation Recurrence in Kumamoto:
Atrial Fibrillation Suppression Trial (SILK study). J Cardiol. 2017 Sep 5. pii:
S0914-5087(17)30210-1. doi: 10.1016/j.jjcc.2017.07.010. [Epub ahead of print]
PubMed PMID: 28886992.


3: Zhou T, Huang X, Cai X, Xie L. Combined treatment of irbesartan and diltiazem
ameliorates endothelium dependent vasodilatation in hypertensives. Clin Exp
Hypertens. 2017;39(7):612-618. doi: 10.1080/10641963.2017.1306537. Epub 2017 Jun
14. PubMed PMID: 28613098.


4: Omboni S, Malacco E, Napoli C, Modesti PA, Manolis A, Parati G, Agabiti-Rosei
E, Borghi C. Erratum to: Efficacy of Zofenopril vs. Irbesartan in Combination
with a Thiazide Diuretic in Hypertensive Patients with Multiple Risk Factors not
Controlled by a Previous Monotherapy: A Review of the Double-Blind, Randomized
/Z/ Studies. Adv Ther. 2017 Jun;34(6):1498-1499. doi: 10.1007/s12325-017-0537-4.
PubMed PMID: 28452039; PubMed Central PMCID: PMC5487858.


5: Ye XL, Huang WC, Zheng YT, Liang Y, Gong WQ, Yang CM, Liu B. [Irbesartan
ameliorates cardiac inflammation in type 2 diabetic db/db mice]. Nan Fang Yi Ke
Da Xue Xue Bao. 2016 Apr 20;37(4):505-511. Chinese. PubMed PMID: 28446404.


6: Anusha A, Narendar D, Krishna Murthy B, Goverdhan P. Influence of Single and
Multi Dose Treatment of Glipizide on Pharmacokinetics and Pharmacodynamics of
Irbesartan in Normal and Hypertensive Rats. High Blood Press Cardiovasc Prev.
2017 Jun;24(2):179-185. doi: 10.1007/s40292-017-0195-2. Epub 2017 Apr 6. PubMed
PMID: 28386752.


7: Li S, Wang K, Xu G, Ji J, Qin C. The intervention effect of zinc
supplementation on irbesartan treatment for atherosclerosis of ApoE-/- mice. Pak
J Pharm Sci. 2016 Nov;29(6):1907-1912. PubMed PMID: 28375105.


8: Liossi ΑS, Ntountaniotis D, Kellici TF, Chatziathanasiadou MV, Megariotis G,
Mania M, Becker-Baldus J, Kriechbaum M, Krajnc A, Christodoulou E, Glaubitz C,
Rappolt M, Amenitsch H, Mali G, Theodorou DN, Valsami G, Pitsikalis M, Iatrou H,
Tzakos AG, Mavromoustakos T. Exploring the interactions of irbesartan and
irbesartan-2-hydroxypropyl-β-cyclodextrin complex with model membranes. Biochim
Biophys Acta. 2017 Jun;1859(6):1089-1098. doi: 10.1016/j.bbamem.2017.03.003. Epub
2017 Mar 6. PubMed PMID: 28274845.


9: Omboni S, Malacco E, Napoli C, Modesti PA, Manolis A, Parati G, Agabiti-Rosei
E, Borghi C. Efficacy of Zofenopril vs. Irbesartan in Combination with a Thiazide
Diuretic in Hypertensive Patients with Multiple Risk Factors not Controlled by a
Previous Monotherapy: A Review of the Double-Blind, Randomized /Z/ Studies. Adv
Ther. 2017 Apr;34(4):784-798. doi: 10.1007/s12325-017-0497-8. Epub 2017 Mar 4.
Review. Erratum in: Adv Ther. 2017 Apr 27;:. Adv Ther. 2017 Jun;34(6):1498-1499.
PubMed PMID: 28260186; PubMed Central PMCID: PMC5406448.


10: Yousif NG, Hadi NR, Al-Amran F, Zigam QA. Cardioprotective effects of
irbesartan in polymicrobial sepsis : The role of the p38MAPK/NF-κB signaling
pathway. Herz. 2017 Jan 31. doi: 10.1007/s00059-017-4537-6. [Epub ahead of print]
PubMed PMID: 28144715.
PubChem Compound 3749
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator